molecular formula C21H21BrO4 B12046962 Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B12046962
M. Wt: 417.3 g/mol
InChI Key: LJNLWTYNLULMAJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Etherification: The attachment of the 2,5-dimethylbenzyl group to the oxygen atom at the 5th position.

    Esterification: The formation of the ethyl ester group at the 3rd position of the benzofuran ring.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and appropriate catalysts for etherification and esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The benzofuran ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylbenzyl group and the ethyl ester functionality distinguishes it from other benzofuran derivatives .

Properties

Molecular Formula

C21H21BrO4

Molecular Weight

417.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H21BrO4/c1-5-24-21(23)20-14(4)26-18-10-17(22)19(9-16(18)20)25-11-15-8-12(2)6-7-13(15)3/h6-10H,5,11H2,1-4H3

InChI Key

LJNLWTYNLULMAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC(=C3)C)C)Br)C

Origin of Product

United States

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